Allosteric CK2 Holoenzyme Inhibition: CK2-IN-11 vs. TBB (ATP-Competitive)
CK2-IN-11 exhibits an allosteric inhibitory mechanism distinct from the ATP-competitive binding of TBB (4,5,6,7-tetrabromobenzotriazole) [1]. This mechanistic difference translates to quantitative differences in potency against CK2 holoenzyme isoforms. CK2-IN-11 inhibits CK2α2β2 with an IC50 of 19.3 nM and CK2α′2β2 with an IC50 of 15.6 nM . In contrast, TBB inhibits recombinant human CK2 with a significantly higher IC50 of 1.6 μM .
| Evidence Dimension | CK2α2β2 Holoenzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 19.3 nM |
| Comparator Or Baseline | TBB: 1,600 nM (1.6 μM) |
| Quantified Difference | ~83-fold more potent |
| Conditions | Enzymatic assay with 100 μM ATP for CK2-IN-11 ; recombinant human CK2 for TBB . |
Why This Matters
The 83-fold improvement in potency may reduce the required concentration for cellular studies, potentially minimizing off-target effects associated with higher inhibitor concentrations.
- [1] Mustafa A Al-Qadhi, et al. Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega. 2024 May 3;9(19):20702-20719. View Source
